molecular formula C19H20N2O3 B5753748 1,3-Benzodioxol-5-yl(4-benzylpiperazin-1-yl)methanone

1,3-Benzodioxol-5-yl(4-benzylpiperazin-1-yl)methanone

Cat. No.: B5753748
M. Wt: 324.4 g/mol
InChI Key: FRUMFONMWVLIPE-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl(4-benzylpiperazin-1-yl)methanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole ring fused with a benzylpiperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Benzodioxol-5-yl(4-benzylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzodioxole ring and the benzylpiperazine moiety. One common method involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product . This intermediate is then reacted with aryloxymethyloxiranes to produce the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The use of palladium-catalyzed C-N cross-coupling reactions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzodioxol-5-yl(4-benzylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylpiperazine moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylpiperazine derivatives.

Scientific Research Applications

1,3-Benzodioxol-5-yl(4-benzylpiperazin-1-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-yl(4-benzylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly and suppressing tubulin polymerization . This makes it a promising candidate for further research in anticancer therapies.

Comparison with Similar Compounds

  • 1,3-Benzodioxol-5-yl(3-methoxyphenyl)methanone
  • 1,3-Benzodioxol-5-yl(4-benzylpiperidin-1-yl)methanone
  • 1-(3-(1,3-Benzodioxol-5-yl)acryloyl)-4-benzylpiperazine

Uniqueness: 1,3-Benzodioxol-5-yl(4-benzylpiperazin-1-yl)methanone stands out due to its unique combination of the benzodioxole ring and benzylpiperazine moiety, which imparts distinct chemical and biological properties. Its ability to modulate microtubule assembly and induce apoptosis in cancer cells differentiates it from other similar compounds .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(4-benzylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-19(16-6-7-17-18(12-16)24-14-23-17)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUMFONMWVLIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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